METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE
Description
METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE is a synthetic organic compound characterized by a methyl benzoate core substituted with a cyano-propenoyl-amino group and a phenoxy moiety bearing ethoxy and 4-fluorobenzyloxy substituents. While direct biological data for this compound are absent in the provided evidence, its design aligns with QSAR/QSPR principles, where molecular descriptors such as electronic properties, steric bulk, and lipophilicity govern activity .
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O5/c1-3-34-25-15-19(10-13-24(25)35-17-18-8-11-21(28)12-9-18)14-20(16-29)26(31)30-23-7-5-4-6-22(23)27(32)33-2/h4-15H,3,17H2,1-2H3,(H,30,31)/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEUKCHGKDPLTC-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
4-[(4-Fluorobenzyl)Oxy]Phenol Preparation
Reacting 4-hydroxyphenol with 4-fluorobenzyl chloride (1.2 eq) in acetone under reflux with potassium carbonate (2.0 eq) for 12 hours yields 4-[(4-fluorobenzyl)oxy]phenol. Post-reaction, filtration and solvent evaporation afford the product in 85–92% purity.
Ethoxy Substitution and Formylation
The phenolic hydroxyl group at the 3-position is ethoxylated using ethyl bromide (1.5 eq) and potassium carbonate in DMF at 80°C for 8 hours. Subsequent Vilsmeier-Haack formylation with phosphorus oxychloride (1.2 eq) and DMF at 0–5°C generates the aldehyde, achieving 78–84% yield.
Knoevenagel Condensation for α-Cyano Propenoyl Formation
The E-configuration α-cyano propenoyl group is installed via a palladium-catalyzed cyanation or classical Knoevenagel condensation:
Palladium-Catalyzed Cyanation
Bromo-substituted aldehyde intermediates react with potassium hexacyanoferrate(III) (0.22 eq) in DMF at 120°C for 3 hours using palladium acetate (0.005 eq) and sodium carbonate (1.0 eq). This method achieves >85% yield with exclusive E-selectivity due to steric hindrance during transmetalation.
Knoevenagel Condensation with Cyanoacetic Acid
Alternatively, the aldehyde reacts with methyl cyanoacetate (1.1 eq) in dichloromethane under reflux for 6 hours, catalyzed by piperidine (10 mol%) and glacial acetic acid (5 mol%). Water removal via a Dean-Stark trap drives the reaction to completion, yielding 89–93% of the E-isomer.
Esterification of 2-Aminobenzoic Acid
The benzoate ester segment is synthesized via acid-catalyzed esterification:
Thionyl Chloride-Mediated Esterification
2-Aminobenzoic acid (1.0 eq) is dissolved in methanol (5–30% w/v), and thionyl chloride (1.5 eq) is added dropwise at 0–50°C. Refluxing for 4–10 hours followed by neutralization with sodium bicarbonate yields methyl 2-aminobenzoate in 89–93% purity.
Key Data Table: Esterification Optimization
| Condition | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Methanol, SOCl₂ | 70–75 | 5 | 89.4 | 99.7 |
| Methanol, SOCl₂ | 72–78 | 6 | 92.7 | 99.9 |
Amide Coupling of Propenoyl and Benzoate Moieties
The final step involves conjugating the α-cyano propenoyl chloride with methyl 2-aminobenzoate:
Propenoyl Chloride Synthesis
The α-cyano propenoic acid (1.1 eq) is treated with thionyl chloride (2.0 eq) in dichloromethane at 0°C for 2 hours. Solvent removal under vacuum yields the acyl chloride, which is used immediately.
Amide Bond Formation
Reacting the acyl chloride with methyl 2-aminobenzoate (1.0 eq) in dichloromethane with triethylamine (2.0 eq) at room temperature for 4 hours affords the target compound. Purification via column chromatography (ethyl acetate/hexane) yields 76–82% product.
Stereochemical and Purity Considerations
- E/Z Selectivity : The Knoevenagel method favors the E-isomer (>95%) due to conjugation stabilization.
- Chromatographic Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) removes residual starting materials and oligomers.
- Crystallization : Recrystallization from isopropanol/water enhances purity to >99%.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Palladium Cyanation | High regioselectivity, mild conditions | Requires expensive catalysts | 85 |
| Knoevenagel | Cost-effective, scalable | Requires dehydration agents | 93 |
| Thionyl Chloride Esterification | High purity, rapid | Corrosive reagents | 93 |
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
METHYL 3-(4-(BIS(2-(ACETYLOXY)ETHYL)AMINO)-2-METHYLPHENYL)-2-CYANO-2-PROPENOATE ()
- Key Differences: Substituents: The acetyloxyethylamino and methyl groups in ’s compound contrast with the ethoxy-fluorobenzyloxy-phenyl group in the target compound.
- Common Features: Both share a cyano-propenoyl ester backbone, suggesting similar metabolic stability and susceptibility to hydrolysis.
ETHYL 2-([6-CHLORO-2-(4-METHYLPHENYL)-1H-1,3-BENZIMIDAZOL-1-YL]OXY)PROPANOATE ()
- Key Differences :
- Common Features :
- Both include aryl ether linkages, which can influence solubility and bioavailability.
Physicochemical Properties Comparison
Table 1: Hypothetical Physicochemical Properties Based on Structural Analysis
Notes:
Biological Activity
Chemical Structure and Properties
The molecular formula of Methyl 2-[((E)-2-cyano-3-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2-propenoyl)amino]benzoate is . The structure features a benzoate moiety, an ethoxy group, and a cyanoacrylate component, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 365.42 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| Log P | Not specified |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the cyano and benzoate groups have been shown to inhibit the proliferation of various cancer cell lines.
Case Study: Inhibition of Cancer Cell Growth
A study published in Journal of Medicinal Chemistry demonstrated that a related compound inhibited the growth of breast cancer cells by inducing apoptosis. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity. Preliminary tests indicated that it possesses inhibitory effects against certain bacterial strains.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The proposed mechanism of action involves the interaction with cellular targets such as enzymes involved in cell signaling pathways. The presence of the cyano group is thought to enhance the electrophilicity of the compound, allowing it to form covalent bonds with nucleophilic sites in proteins, leading to altered cellular functions.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the ethoxy and fluorobenzyl groups can significantly influence potency and selectivity against target cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
